6-Chloroimidazo[1,2-a]pyridin-5-amine: Structural Insights and Synthetic Utility
6-Chloroimidazo[1,2-a]pyridin-5-amine: Structural Insights and Synthetic Utility
The following technical guide details the structure, synthesis, and properties of 6-Chloroimidazo[1,2-a]pyridin-5-amine , a critical scaffold in medicinal chemistry, particularly for 5-HT4 receptor modulation.
Executive Summary
6-Chloroimidazo[1,2-a]pyridin-5-amine (Core CAS: Derivative-dependent; see 519147-83-2 for ethyl ester analog) represents a privileged heterocyclic scaffold. It is characterized by a fused bicyclic system where an imidazole ring is annulated to a pyridine ring, bearing a chlorine atom at the 6-position and a primary amine at the 5-position. This specific substitution pattern renders the molecule highly valuable in drug discovery, serving as a key pharmacophore for 5-HT4 receptor agonists (gastroprokinetic agents) and potential kinase inhibitors. Its unique electronic distribution, driven by the electron-withdrawing chlorine and the electron-donating amine, facilitates versatile late-stage functionalization.
Chemical Structure & Numbering Analysis
The imidazo[1,2-a]pyridine system follows a specific fusion numbering scheme. Understanding the mapping from the pyridine precursor to the final fused system is critical for rational synthesis.
Structural Diagram and Numbering
The 5-amino and 6-chloro substituents are located on the pyridine ring of the fused system.
Caption: Numbering of the 6-Chloroimidazo[1,2-a]pyridin-5-amine scaffold. Note that N4 is the bridgehead nitrogen.
Electronic Properties
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5-Amino Group: Acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyridine ring and making the C8 position more susceptible to electrophilic attack if not sterically hindered.
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6-Chloro Group: Provides inductive electron withdrawal (-I), modulating the basicity of the adjacent amine and the overall lipophilicity (LogP) of the molecule. It also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthetic Methodologies
The synthesis of the 5-amino-6-chloro isomer requires careful control of regioselectivity during the cyclization step. The most robust route utilizes 2,6-diamino-3-chloropyridine as the starting material.
Retrosynthetic Analysis & Regioselectivity
The core challenge is ensuring the imidazole ring forms on the correct side of the pyridine precursor.
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Precursor: 2,6-diamino-3-chloropyridine.
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Cyclization Reagent: Chloroacetaldehyde (or equivalent alpha-halocarbonyl).
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Regiochemistry: The precursor has two amino groups. Cyclization at the N1/C2-NH2 site (adjacent to Cl) yields the 8-chloro-5-amino isomer (undesired). Cyclization at the N1/C6-NH2 site (sterically unhindered) yields the target 6-chloro-5-amino isomer.
Steric Control: The chlorine atom at position 3 of the pyridine ring creates steric hindrance, disfavoring cyclization at the adjacent nitrogen. This naturally directs the reaction toward the unhindered amine, favoring the formation of the 6-chloroimidazo[1,2-a]pyridin-5-amine.
Protocol: Cyclization via Hantzsch-Type Condensation
Reagents:
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2,6-Diamino-3-chloropyridine (1.0 eq)
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Chloroacetaldehyde (50% aq. solution, 1.5 eq)
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Sodium Bicarbonate (NaHCO3)
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Solvent: Ethanol or Methanol
Workflow:
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Dissolution: Dissolve 2,6-diamino-3-chloropyridine in ethanol (0.5 M concentration).
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Addition: Add chloroacetaldehyde dropwise at room temperature.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of starting material by TLC/LC-MS.
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Neutralization: Cool to room temperature and neutralize with saturated aqueous NaHCO3.
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Isolation: Evaporate ethanol, extract with ethyl acetate (3x), dry over MgSO4, and concentrate.
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Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient).
Caption: Synthetic pathway highlighting the steric-driven regioselectivity.
Physicochemical Properties
The following data summarizes the expected properties of the core scaffold and its close derivatives (e.g., ethyl ester).
| Property | Value / Description | Notes |
| Molecular Formula | C7H6ClN3 | Core scaffold |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to pale brown solid | |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water |
| pKa (Predicted) | ~5.5 (Pyridine N), ~3.0 (Aniline) | N1 is the most basic site |
| LogP (Predicted) | 1.4 - 1.8 | Lipophilic due to Cl |
| Fluorescence | Yes | Characteristic of imidazo[1,2-a]pyridines |
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug design, particularly for targeting G-protein coupled receptors (GPCRs).
5-HT4 Receptor Agonists
Derivatives of 6-chloroimidazo[1,2-a]pyridin-5-amine, specifically those with an ester or amide at position 8 (e.g., CAS 519147-83-2 ), are potent 5-HT4 receptor modulators.[1]
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Mechanism: The 5-amino group often participates in H-bonding with the receptor pocket (e.g., Asp or Ser residues).
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Therapeutic Use: Gastroprokinetic agents for treating GERD, functional dyspepsia, and IBS.
Late-Stage Functionalization
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C3-Functionalization: The C3 position (imidazole ring) is highly nucleophilic and can undergo electrophilic aromatic substitution (e.g., formylation, halogenation) to introduce side chains.
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N-Alkylation: The 5-amino group can be alkylated or acylated to tune solubility and target affinity.
Safety & Handling
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Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
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Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen chloride.
References
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Vertex AI Search. (2025). Synthesis and properties of imidazo[1,2-a]pyridine derivatives. Retrieved from 2.
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Molaid Chemical Database. (2025). Ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 519147-83-2).[3][1][4][5] Retrieved from 3.
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ChemicalBook. (2025). General synthesis of substituted imidazo[1,2-a]pyridines. Retrieved from 6.
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Beilstein Journal of Organic Chemistry. (2023). Multicomponent reactions for imidazo[1,2-a]pyridine peptidomimetics. Retrieved from 7.
Sources
- 1. ethyl 2-amino-5-chloro-6-[(2,2-dimethylpropanoyl)amino]nicotinate - CAS号 519147-82-1 - 摩熵化学 [molaid.com]
- 2. mdpi.com [mdpi.com]
- 3. ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate - CAS号 519147-83-2 - 摩熵化学 [molaid.com]
- 4. ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate - CAS号 519147-83-2 - 摩熵化学 [molaid.com]
- 5. 5-amino-N-[(1-butyl-4-piperidinyl)methyl]-6-chloroimidazo[1,2-a]pyridine-8-carboxamide - CAS号 519147-74-1 - 摩熵化学 [molaid.com]
- 6. 6-CHLORO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE | 168837-18-1 [amp.chemicalbook.com]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
